N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide

GPCR Pharmacology Relaxin Receptor Biology Chemical Biology

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide (CAS 441290-97-7) is a synthetic small molecule belonging to the benzoxazole-benzamide class, characterized by a molecular weight of 357.4 g/mol and the molecular formula C22H19N3O2. The compound features a 4-dimethylaminobenzamide moiety linked to a 1,3-benzoxazole ring via a para-substituted phenyl bridge.

Molecular Formula C22H19N3O2
Molecular Weight 357.413
CAS No. 441290-97-7
Cat. No. B2366732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide
CAS441290-97-7
Molecular FormulaC22H19N3O2
Molecular Weight357.413
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C22H19N3O2/c1-25(2)18-13-9-15(10-14-18)21(26)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)27-22/h3-14H,1-2H3,(H,23,26)
InChIKeyMCRQRUUSZBUDOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide (CAS 441290-97-7) – Chemical Profile and Research Sourcing


N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide (CAS 441290-97-7) is a synthetic small molecule belonging to the benzoxazole-benzamide class, characterized by a molecular weight of 357.4 g/mol and the molecular formula C22H19N3O2 [1]. The compound features a 4-dimethylaminobenzamide moiety linked to a 1,3-benzoxazole ring via a para-substituted phenyl bridge. It is cataloged in public bioactivity databases under identifiers such as CHEMBL1514233 and Oprea1_012464, where a single reported target engagement has been annotated [2].

Why SAR Nuance Matters: Substitution Risks with N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide Analogs


Within this compound series, even minor structural alterations can profoundly impact biological activity. A closely related positional isomer, N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide (CAS 477501-72-7), differs only in the ortho- vs. para- substitution pattern of the central phenyl ring, a change known to alter molecular geometry, target complementarity, and physicochemical properties. Although direct comparative bioactivity data for these two isomers are not publicly available, the broader benzoxazole-benzamide patent literature confirms that such positional variations are critical determinants of anti-cancer and anti-metastatic efficacy in cellular assays [1]. Consequently, substituting one isomer for another without experimental validation risks losing or altering the desired biological phenotype.

Quantitative Evidence Audit: N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide vs. Structural Analogs


RXFP1 Target Engagement: CHEMBL1514233 Bioactivity Profile

The compound CHEMBL1514233 has a single publicly available bioactivity annotation in the ArrestinDB/ChEMBL databases. It exhibits a potency value of 4.9 (assumed pIC50 or pKi) against the human relaxin family peptide receptor 1 (RXFP1) [1]. A direct comparator value for the ortho-substituted isomer (CAS 477501-72-7) or any other close analog is not available in the same database, preventing a quantitative differentiation.

GPCR Pharmacology Relaxin Receptor Biology Chemical Biology

Physicochemical Differentiation: LogP and Solubility Landscape vs. Trifluoromethyl Analog

The target compound carries a para-dimethylamino substituent, resulting in a computed XLogP3-AA of 4.4 [1]. A structurally analogous compound in the same benzoxazole-benzamide series, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide (CAS 478081-09-3, MF: C21H13F3N2O2), features a trifluoromethyl group instead of dimethylamino. The dimethylamino group introduces a hydrogen bond acceptor and a basic nitrogen center, which typically enhance aqueous solubility and alter electronic distribution compared to the strongly electron-withdrawing trifluoromethyl group . No experimentally measured solubility or logD values are publicly available for either compound.

Medicinal Chemistry ADME Optimization Chemical Probes

Patent-Class Anti-Cancer Potential without Compound-Specific Data

Patent CN102834098A broadly claims benzo-heterocycle derivatives, including benzoxazole-benzamides, for use in preventing/treating cancer and inhibiting metastasis [1]. The generic Markush structures encompass the target compound, but the patent does not provide specific biological data (e.g., IC50 values) for this particular compound. This places it within a therapeutically relevant chemical space but does not differentiate it from other patented analogs.

Oncology Metastasis Inhibition Preclinical Discovery

Where N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide Fits in the Research Pipeline


In Vitro GPCR Screening Panels for GPCR Probe Discovery

Given the sole annotated bioactivity on RXFP1 [1], researchers conducting relaxin receptor panel screens may consider this compound as a modest-potency starting point (potency = 4.9). It can serve as a reference ligand in assays where other RXFP1 chemotypes are being profiled, though its selectivity profile is entirely uncharacterized.

Chemical Biology Tool for Studying Para-Substituted Benzamide Pharmacophores

The compound's distinct para-dimethylamino substitution pattern, in contrast to its ortho-positional isomer (CAS 477501-72-7) and trifluoromethyl analog (CAS 478081-09-3), makes it useful in systematic structure-activity relationship (SAR) campaigns exploring the electronic and steric effects of the 4-position on the benzamide ring [2].

Sourcing for Fragment-Based or Scaffold-Hopping Medicinal Chemistry

The compound falls within the benzoxazole-benzamide class claimed in cancer metastasis patents [3]. Its molecular framework can serve as a scaffold for further derivatization, particularly for programs targeting kinase or GPCR pathways where dimethylamino-containing fragments are favored for solubility optimization.

Quote Request

Request a Quote for N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.